molecular formula C19H23N5O2 B2488769 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034409-91-9

2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2488769
CAS No.: 2034409-91-9
M. Wt: 353.426
InChI Key: WHLNALCMBVDVDF-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

  • Antihypertensive Applications : Piperidine derivatives with a quinazoline ring system, structurally similar to the compound , have shown potential as antihypertensive agents. These compounds demonstrated significant hypotension effects in a spontaneously hypertensive rat model, indicating their potential utility in managing hypertension (Takai et al., 1986).

  • Nicotinic Agonists : Structural modifications of nicotinic agonists involving piperidine and tetrahydroquinazoline components were explored to obtain derivatives with improved pharmacological profiles. This research could inform the development of novel therapeutics targeting nicotinic receptors, suggesting potential application areas for compounds with similar structural motifs (Sobarzo-Sánchez et al., 2007).

  • Antischizophrenia Activity : The design and synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives, incorporating piperidine or piperazine fragments with affinities for D2, 5-HT2A, and 5-HT1A receptors, indicate potential applications in developing antischizophrenia medications. These compounds showed promising in vitro and in vivo activities, underscoring the therapeutic potential of structurally related compounds in psychiatric disorder treatment (Jian-qi, 2011).

Synthetic Methodology and Chemical Studies

  • Synthesis of Piperidine Derivatives : Research into the synthesis of piperidine derivatives with tetrahydroquinazoline or quinazoline rings highlights the versatility and utility of these structural units in constructing complex molecules. These studies not only provide insights into synthetic strategies but also underscore the potential of such compounds in drug discovery and development (Moustafa et al., 2011).

  • Functionalization of sp(3) C-H Bonds Adjacent to Nitrogen : The selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, as demonstrated in the synthesis of piperidine derivatives, represents a valuable synthetic tool in organic chemistry. Such methodologies can facilitate the construction of complex molecules with potential applications in medicinal chemistry and material science (Shu et al., 2009).

Properties

IUPAC Name

2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-18-15(5-3-9-20-18)19(26)23-13-7-10-24(11-8-13)17-14-4-1-2-6-16(14)21-12-22-17/h3,5,9,12-13H,1-2,4,6-8,10-11H2,(H,20,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLNALCMBVDVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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